Thian-2-ylmethanol

Description

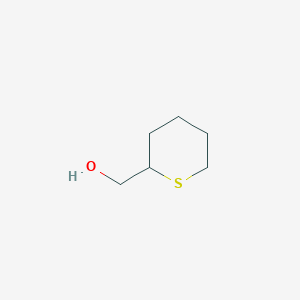

Thian-2-ylmethanol (CAS: 38518-31-9), also known as (Thiolan-2-yl)methanol or tetrahydrothiophene-2-methanol, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀OS. Its structure consists of a saturated tetrahydrothiophene (thiane) ring substituted with a hydroxymethyl group at the 2-position . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Available in quantities ranging from 50 mg to 500 mg, it is marketed for research and industrial applications, emphasizing its role in facilitating complex molecular architectures .

Properties

IUPAC Name |

thian-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXROWXWPJAPLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thian-2-ylmethanol can be synthesized through several methods. One common approach involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to produce thiophene derivatives . Another method involves the direct C-H arylation of thiophenes using a bis(alkoxo)palladium complex as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Thian-2-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The thiophene ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Dihydro or tetrahydro derivatives of thiophene.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

Thian-2-ylmethanol is particularly notable for its involvement in thiol-ene chemistry, which is a powerful tool for synthesizing complex organic molecules. The thiol-ene reaction allows for the formation of thioethers through the addition of thiyl radicals to alkenes, providing a versatile method for constructing diverse molecular architectures.

Key Applications:

- Peptide Modification: this compound has been utilized in the modification of peptides, enhancing their stability and functionality. For instance, radical-mediated thiol-ene reactions have been employed to introduce various functional groups into peptide sequences, facilitating the synthesis of glycopeptides and lipidated peptides with high yields .

- Polymer Synthesis: The compound can serve as a monomer in polymerization reactions, contributing to the development of novel materials with tailored properties. The incorporation of thian derivatives into polymer backbones can enhance mechanical strength and thermal stability .

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have shown potential as pharmacologically active compounds. Their structural features allow for interactions with biological targets, making them candidates for drug development.

Case Studies:

- Antimicrobial Activity: Research indicates that thian-based compounds exhibit antimicrobial properties, which can be attributed to their ability to disrupt microbial membranes or inhibit key enzymatic functions within pathogens. For example, studies have demonstrated that modifications of this compound can lead to increased efficacy against resistant bacterial strains .

- Asymmetric Catalysis: this compound has been explored in asymmetric synthesis as a chiral auxiliary or catalyst. Its application in sulfur ylide-mediated reactions has shown promise in producing enantiomerically enriched compounds, which are crucial in developing pharmaceuticals with specific biological activities .

Material Science

This compound's unique chemical properties lend themselves to applications in material science, particularly in the development of functional materials.

Applications:

- Surface Functionalization: The compound can be used to modify surfaces for enhanced adhesion or biocompatibility. For instance, coatings incorporating thian derivatives can improve the performance of biomedical implants by promoting cell attachment and reducing protein adsorption .

- Nanomaterials: Thian-based compounds have been integrated into nanostructured materials, enhancing their mechanical properties and enabling novel functionalities such as photonic or electronic applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of thian-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The thiophene ring can undergo various chemical transformations, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Thian-2-ylmethanol with structurally related compounds, highlighting differences in molecular features, applications, and physicochemical properties.

Table 1: Comparative Overview of this compound and Analogues

Structural and Functional Analysis

This saturation may enhance conformational flexibility, making it suitable for stereoselective syntheses . In contrast, Thiazol-2-yl-methanol’s thiazole ring contains nitrogen, enabling hydrogen bonding and participation in coordination chemistry, which expands its utility in catalysis and ligand design .

Substituent Effects: The phenyl group in (4-Thien-2-ylphenyl)methanol increases molecular weight (190.26 g/mol) and introduces aromatic stacking interactions, favoring applications in materials science or as a rigid scaffold in drug design . 2-(2-THIENYL)ETHANOL’s ethanol chain enhances solubility in polar solvents compared to this compound, though its UN3334 classification indicates stricter handling requirements .

Physicochemical Properties: this compound’s smaller size (118.20 g/mol) and saturated structure suggest lower boiling points and higher volatility than bulkier analogues like (2-Methylphenyl)(thiophen-2-yl)methanol (predicted boiling point: 348.7°C) . The predicted pKa of (2-Methylphenyl)(thiophen-2-yl)methanol (13.08) reflects moderate acidity, influenced by electron-withdrawing thiophene and steric effects of the o-tolyl group .

Biological Activity

Thian-2-ylmethanol, a sulfur-containing compound, has garnered interest in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 53916-78-2) is characterized by a thiazole ring structure, which contributes to its chemical reactivity and biological properties. The compound serves as an intermediate in organic synthesis and has been explored for various therapeutic applications due to its unique functional groups.

This compound exhibits several mechanisms of biological activity:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or interacting with essential cofactors. This mechanism is crucial for its potential therapeutic effects in various diseases.

- Protein Interactions : The compound can form covalent bonds with proteins, leading to alterations in their structure and function. This interaction can modulate signaling pathways and affect cellular responses.

- Oxidative Stress Modulation : this compound has been observed to influence pathways involved in oxidative stress, potentially offering protective effects against oxidative damage in cells.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds demonstrated significant antibacterial activity, suggesting potential applications in treating infections .

Antioxidant Activity

This compound has been studied for its antioxidant properties. It is believed to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role .

Anticancer Potential

The compound has shown promise in cancer research, specifically regarding its antiproliferative effects on various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical strains of bacteria. The results indicated that the compound had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 16 to 64 µg/mL .

- Antioxidant Properties : Research conducted on the antioxidant capacity of this compound revealed that it effectively reduced ROS levels in neuronal cell models, suggesting its potential use in neuroprotective therapies .

- Cancer Cell Studies : In a series of experiments assessing the antiproliferative effects on K562 leukemia cells, this compound was found to induce apoptosis by increasing caspase activity significantly after 48 hours of exposure .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.